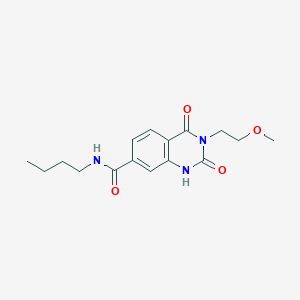

![molecular formula C21H30N4O4 B6514025 N-[3-(morpholin-4-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892267-40-2](/img/structure/B6514025.png)

N-[3-(morpholin-4-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

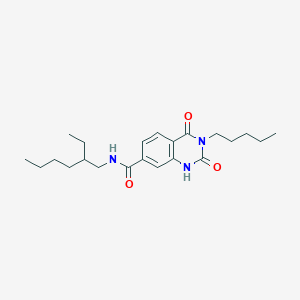

The compound “N-[3-(morpholin-4-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . It also contains a quinazoline group, which is a type of heterocyclic compound consisting of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other of which contains two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The morpholine ring and the quinazoline group would likely contribute significantly to the compound’s overall shape and properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholine ring could make it more soluble in water compared to compounds with similar molecular weights that lack this functional group .Scientific Research Applications

Inhibitor Targeting 3CLpro of SARS-CoV-2

This compound has been identified as a promising inhibitor targeting 3CLpro of SARS-CoV-2 . The study employed a combined approach of molecular dynamics simulations and virtual screening to identify potential inhibitors. F6548-1613, a variant of the compound, demonstrated stable hydrogen bonds with amino acids His41 and Thr62, indicating its efficacy in inhibiting 3CLpro .

Ligand for Copper (II) Complex

A new water-soluble multidentate ligand based on a second-generation hyperbranched polyester containing 3-(morpholin-4-yl)propionate fragments in the terminal position has been synthesized, and its complex with copper (II) has been obtained . The degree of polyester functionalization with aminopropylmorpholine is 56% .

Potential Herbicide Against D1 Protein of P. minor

Computational studies have prioritized this compound as a promising herbicide against the D1 protein of P. minor . The study prioritized twenty-four lead molecules that showed a higher binding affinity and inhibition constant than the reference ligand molecule .

Research Use Only

The compound is marked as "Research Use Only" , indicating its potential use in various scientific research applications.

Potential Drug Candidate

The compound could be a potential drug candidate. However, more research is needed to confirm its efficacy and safety .

Potential Use in Material Science

The compound could potentially be used in material science, particularly in the synthesis of new materials .

Mechanism of Action

properties

IUPAC Name |

N-(3-morpholin-4-ylpropyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O4/c1-2-3-4-10-25-20(27)17-7-6-16(15-18(17)23-21(25)28)19(26)22-8-5-9-24-11-13-29-14-12-24/h6-7,15H,2-5,8-14H2,1H3,(H,22,26)(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJZDUGDKQXPRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCCN3CCOCC3)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-morpholinopropyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6513961.png)

![7-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbonyl}-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6513979.png)

![7-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6513985.png)

![N-[(2-methoxyphenyl)methyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6513990.png)

![N-[2-(4-methylpiperidin-1-yl)ethyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514006.png)

![2,4-dioxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514014.png)

![N-[3-(2-ethylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514021.png)

![3-(2-methoxyethyl)-2,4-dioxo-N-[(pyridin-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514032.png)

![N-[(4-chlorophenyl)methyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514045.png)